1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the ethoxy group via a Williamson ether synthesis, and the tetrazole ring via a [2+3] cycloaddition .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the ethoxy group could potentially undergo nucleophilic substitution reactions, and the tetrazole ring could participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents, while the tert-butyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Anxiolytic-like Effect
A compound similar in structure, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), was designed and synthesized for pharmacological evaluation, particularly focusing on its anxiolytic-like effects. The study involved a series of tests including the Irwin test, sodium pentobarbital-induced sleep test, open-field test, elevated plus maze test, light–dark box test, and step‐down test. The compound demonstrated anxiolytic-like activity, suggesting potential applications in treating anxiety-related disorders. Notably, these effects were mediated through benzodiazepine and nicotinic pathways without altering mnemonic activity (Brito et al., 2017).
Receptor Occupancy and Potential Applications in Treating Anxiety and Mood Disorders
Another compound, DU 125530, showed significant occupancy of the 5-HT(1A) receptor, a target implicated in the pathophysiology and treatment of anxiety and depression. The study, utilizing positron emission tomography (PET), revealed that this compound can achieve high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects, highlighting its potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Metabolic Characterization and Potential for PET Studies
The metabolic characterization of radioligand [O-methyl-11C]WAY-100635 was crucial for developing a biomathematical model to interpret brain radioactivity uptake in terms of receptor-binding parameters. The study detailed the metabolism of this compound in humans and suggested that using WAY-100635 labelled with carbon-11 in its cyclohexanecarbonyl moiety could enhance signal contrast in PET studies (Osman et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-33-22-12-10-21(11-13-22)31-23(26-27-28-31)18-29-14-16-30(17-15-29)24(32)19-6-8-20(9-7-19)25(2,3)4/h6-13H,5,14-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPQLQPKBXRSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.